2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyethyl side chain, and a tetrahydropyrido[4,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a suitable precursor, such as a substituted pyrimidine, with a cyclopropylamine and a methoxyethyl group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved can include signal transduction cascades that lead to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidin-4(3H)-one: Lacks the cyclopropyl and methoxyethyl groups.
Cyclopropylpyrimidine derivatives: Similar core structure but different side chains.
Methoxyethylpyrimidine derivatives: Similar side chain but different core structure.
Uniqueness
2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its combination of a cyclopropyl group and a methoxyethyl side chain, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H19N3O2/c1-18-7-6-16-12(9-2-3-9)15-11-4-5-14-8-10(11)13(16)17/h9,14H,2-8H2,1H3 |
InChI Key |
JARRSBMAWOMKFA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)CNCC2)C3CC3 |
Origin of Product |
United States |
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